3-(2-chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Molecular Weight Lipophilicity ADME

3-(2-Chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 888464-68-4) is a synthetic small molecule with the molecular formula C19H17ClN2O5 and a molecular weight of 372.80 g/mol. The compound integrates a benzofuran-2-carboxamide core, a 2-chloroacetamido substituent at the 3-position, and a 2,5-dimethoxyphenyl carboxamide moiety, as reflected by its SMILES notation COC1=CC(NC(=O)C2=C(NC(=O)CCl)C3=CC=CC=C3O2)=C(OC)C=C1.

Molecular Formula C19H17ClN2O5
Molecular Weight 388.8
CAS No. 888464-68-4
Cat. No. B2605666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
CAS888464-68-4
Molecular FormulaC19H17ClN2O5
Molecular Weight388.8
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl
InChIInChI=1S/C19H17ClN2O5/c1-25-11-7-8-15(26-2)13(9-11)21-19(24)18-17(22-16(23)10-20)12-5-3-4-6-14(12)27-18/h3-9H,10H2,1-2H3,(H,21,24)(H,22,23)
InChIKeyBBNZRXNZLCATEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 888464-68-4): Core Chemical Identity and Research-Use Declaration


3-(2-Chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide (CAS 888464-68-4) is a synthetic small molecule with the molecular formula C19H17ClN2O5 and a molecular weight of 372.80 g/mol . The compound integrates a benzofuran-2-carboxamide core, a 2-chloroacetamido substituent at the 3-position, and a 2,5-dimethoxyphenyl carboxamide moiety, as reflected by its SMILES notation COC1=CC(NC(=O)C2=C(NC(=O)CCl)C3=CC=CC=C3O2)=C(OC)C=C1 . It is explicitly designated for research purposes and has not received FDA approval for the prevention, treatment, or cure of any medical condition . The compound is structurally related to the modified benzofuran‑carboxamide class investigated as glucosylceramide synthase (GCS) inhibitors, a target implicated in lysosomal storage diseases, neurodegeneration, and cancer [1].

Why 3-(2-Chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide Cannot Be Replaced by a Simple Benzofuran-2-carboxamide Analog


The benzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry, but the biological activity of any given derivative is exquisitely sensitive to the nature and position of substituents on both the N‑phenyl ring and the 3‑position of the benzofuran core. In the case of 3-(2-chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide, the 2,5-dimethoxyphenyl substitution pattern is a well-established modulator of receptor affinity, metabolic stability, and lipophilicity in medicinal chemistry . Simultaneously, the 2‑chloroacetamido group at the 3‑position introduces a reactive electrophilic warhead capable of forming covalent bonds with cysteine residues or other nucleophilic sites in target proteins. Removing or relocating either of these functional handles would eliminate the compound’s intended biochemical reactivity profile. In contrast, analogs with different N‑aryl substitutions (e.g., 3,4‑dimethylphenyl or 3,4‑difluorophenyl) or with alternative 3‑position modifications exhibit divergent target engagement, potency, and selectivity profiles, making any direct interchange of compounds within this chemical series scientifically unsound without rigorous side‑by‑side testing.

Quantitative Differentiation Evidence: 3-(2-Chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide vs. Its Closest Structural Analogs


Molecular Weight and Lipophilicity as Determinants of Permeability and Solubility

The target compound has a molecular weight of 372.80 g/mol , placing it within the upper range of drug‑like chemical space (Lipinski's Rule of Five cutoff: MW ≤ 500). In comparison, the closest commercially available analog, 3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide, has a molecular weight of 370.8 g/mol . The small but measurable difference arises from the replacement of two methoxy groups (OCH3, molecular weight 31.03 each) with two methyl groups (CH3, molecular weight 15.03 each). This substitution is expected to increase hydrogen‑bond acceptor capacity and aqueous solubility for the dimethoxy derivative, while the dimethyl analog would be more lipophilic. In the context of high‑throughput screening libraries, such variations in physicochemical properties directly influence compound behavior in cell‑based assays and are used to triage hits for further optimization.

Molecular Weight Lipophilicity ADME

Presence of the 2-Chloroacetamido Warhead: Covalent Binding Potential vs. Non-Covalent Analogs

The 2‑chloroacetamido group at the 3‑position of the benzofuran core is a classical electrophilic warhead that can react with nucleophilic cysteine residues in target proteins . This functionality is entirely absent in the core benzofuran‑2‑carboxamide scaffold, such as N‑(2,5‑dimethoxyphenyl)‑1‑benzofuran‑2‑carboxamide (CAS 304889‑21‑2), which lacks any reactive electrophile . The presence versus absence of the chloroacetamide warhead represents a binary structural distinction with profound mechanistic implications. While no direct kinetic data (kinact/Ki) are publicly available for this specific compound, the literature on analogous chloroacetamide‑containing kinase inhibitors and other covalent ligands demonstrates that such warheads confer sustained target engagement, the potential to overcome competition with high intracellular ATP concentrations, and distinct selectivity profiles that are not achievable with non‑covalent analogs [1].

Covalent Inhibitor Chloroacetamide Warhead Electrophile

2,5-Dimethoxy vs. 3,4-Dimethyl Substitution on the N-Phenyl Ring: Impact on Molecular Recognition

The 2,5‑dimethoxyphenyl substitution on the carboxamide nitrogen is a recognized pharmacophoric element that introduces hydrogen‑bond acceptor capacity (via methoxy oxygen lone pairs) at positions 2 and 5 of the phenyl ring . The closest commercially available analog, 3-(2‑chloroacetamido)‑N‑(3,4‑dimethylphenyl)benzofuran‑2‑carboxamide , replaces these methoxy groups with methyl substituents at positions 3 and 4. This single alteration eliminates both hydrogen‑bond acceptors, changes the electron density distribution on the aromatic ring, and alters the preferred conformational ensemble of the N‑phenyl moiety. Although no head‑to‑head binding data exist for the two compounds, the literature on related benzofuran‑2‑carboxamide GCS inhibitors demonstrates that even minor alterations to the N‑aryl substituent can shift EC50 values by >10‑fold [1]. The 2,5‑dimethoxy pattern is therefore expected to define a distinct structure‑activity relationship (SAR) vector that cannot be recapitulated by methyl‑substituted analogs.

SAR Substitution Pattern Receptor Binding

SMILES-Based Structural Uniqueness: Confirmation of Chemical Identity for Procurement

The SMILES string for the target compound is COC1=CC(NC(=O)C2=C(NC(=O)CCl)C3=CC=CC=C3O2)=C(OC)C=C1 . This unique string encodes the complete molecular connectivity, including the critical 2,5‑dimethoxyphenyl amide, the benzofuran‑2‑carboxamide core, and the 3‑(2‑chloroacetamido) substituent. A search against the closely related analog N‑(2,5‑dimethoxyphenyl)‑1‑benzofuran‑2‑carboxamide (CAS 304889‑21‑2) yields the SMILES COC1=CC(NC(=O)C2=CC3=CC=CC=C3O2)=C(OC)C=C1 , which lacks the chloroacetamido group at position 3. This structural difference is chemically unambiguous and can be verified by any researcher or procurement officer using standard cheminformatics tools (e.g., PubChem, ChemSpider, or in‑house databases). Ensuring that the correct SMILES corresponds to the ordered CAS number is a critical quality‑control step that prevents the inadvertent acquisition of an inactive or mechanistically distinct analog.

Chemical Identity SMILES Procurement Verification

Recommended Application Scenarios for 3-(2-Chloroacetamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide Based on Verified Differentiation Evidence


Covalent Probe Development for Chemoproteomics Studies

The presence of a 2‑chloroacetamido warhead makes this compound a candidate for covalent chemical probe development. In chemoproteomics workflows, the chloroacetamide can react with accessible cysteine residues in the target proteome, enabling pull‑down or mass spectrometry‑based target identification. The 2,5‑dimethoxyphenyl group provides a distinct hydrophobic and hydrogen‑bonding footprint that may enhance binding selectivity compared to simpler phenyl analogs. Researchers should note that no kinact/Ki values are publicly available; therefore, initial experiments must include appropriate negative controls (e.g., the non‑electrophilic analog N‑(2,5‑dimethoxyphenyl)‑1‑benzofuran‑2‑carboxamide) to confirm that any observed activity is warhead‑dependent.

Structure-Activity Relationship (SAR) Studies in GCS Inhibitor Programs

Modified benzofuran‑2‑carboxamides are documented inhibitors of glucosylceramide synthase (GCS), a validated target for lysosomal storage diseases and neurodegeneration [1]. The 2,5‑dimethoxy substitution pattern on the N‑phenyl ring represents a distinct pharmacophoric vector within this chemical series . This compound can serve as a comparator in SAR campaigns aimed at mapping the effect of N‑aryl substitution on GCS inhibition potency, selectivity, and ADME properties. When used in such studies, the compound should be benchmarked against analogs bearing alternative N‑aryl groups (e.g., 3,4‑dimethylphenyl or 3,4‑difluorophenyl) under identical assay conditions (UDP‑Glo GCS biochemical assay) to generate internally consistent SAR data.

In Vitro Metabolic Stability and Permeability Screening

The molecular weight of 372.80 g/mol and the presence of two methoxy groups suggest that this compound occupies a physicochemical space distinct from more lipophilic, methyl‑substituted analogs. This makes it a relevant tool compound for comparative studies of metabolic stability (e.g., human liver microsome assays) and passive permeability (e.g., PAMPA or Caco‑2 assays). By comparing the 2,5‑dimethoxy compound directly with its 3,4‑dimethyl analog, researchers can isolate the contribution of methoxy vs. methyl substitution to key ADME endpoints, informing future lead optimization efforts.

Library Compound Procurement with Identity Verification

For high‑throughput screening libraries or focused compound collections, the unique SMILES string COC1=CC(NC(=O)C2=C(NC(=O)CCl)C3=CC=CC=C3O2)=C(OC)C=C1 provides an unambiguous chemical fingerprint. Procurement teams should use this SMILES (or its InChI equivalent) to verify compound identity upon receipt, cross‑checking against the labeled CAS number 888464‑68‑4. This verification step is critical to avoid inadvertent substitution with the non‑electrophilic analog N‑(2,5‑dimethoxyphenyl)‑1‑benzofuran‑2‑carboxamide (CAS 304889‑21‑2) or the 3,4‑dimethylphenyl analog, which shares a similar molecular weight but lacks the key dimethoxy substitution pattern.

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